molecular formula C47H85N3O2 B12396292 A12-Iso5-4DC19

A12-Iso5-4DC19

Cat. No.: B12396292
M. Wt: 724.2 g/mol
InChI Key: VABXVYPVRZBJCB-MLLZQYMOSA-N
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Description

A12-Iso5-4DC19 is an ionizable cationic lipid that has garnered significant attention in the field of scientific research. This compound is primarily known for its ability to facilitate the delivery of messenger RNA (mRNA), making it a valuable tool in the development of RNA vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A12-Iso5-4DC19 involves a series of chemical reactions designed to produce the desired ionizable cationic lipid structure. The specific synthetic routes and reaction conditions are proprietary and often customized by manufacturers to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to produce the compound in bulk quantities while maintaining high standards of quality and consistency. The production methods are closely monitored to ensure that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

A12-Iso5-4DC19 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

A12-Iso5-4DC19 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and processes.

    Biology: Facilitates the delivery of mRNA in biological systems, making it a valuable tool for gene expression studies.

    Medicine: Plays a crucial role in the development of RNA vaccines, which are used to prevent infectious diseases.

    Industry: Used in the production of various biotechnological products and processes

Mechanism of Action

The mechanism of action of A12-Iso5-4DC19 involves its ability to facilitate the delivery of mRNA into cells. This is achieved through the formation of lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enabling its efficient delivery to target cells. Once inside the cells, the mRNA is translated into the desired protein, triggering an immune response or other biological effects .

Comparison with Similar Compounds

A12-Iso5-4DC19 is unique in its ability to facilitate mRNA delivery with high efficiency and specificity. Similar compounds include other ionizable cationic lipids used for mRNA delivery, such as:

  • A12-Iso5-4DC18
  • A12-Iso5-4DC20
  • A12-Iso5-4DC21

These compounds share similar structures and functions but may differ in their efficiency, specificity, and other properties .

Properties

Molecular Formula

C47H85N3O2

Molecular Weight

724.2 g/mol

IUPAC Name

ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-2H-imidazole-2-carboxylate

InChI

InChI=1S/C47H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-47(44-48-45(46(51)52-8-3)50(47)43-39-42-49(4)5)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h15-18,21-24,44-45H,6-14,19-20,25-43H2,1-5H3/b17-15-,18-16-,23-21-,24-22-

InChI Key

VABXVYPVRZBJCB-MLLZQYMOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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